ethyl 1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate

Adenosine A2A receptor antagonists Parkinson's disease Triazolopyrazinone pharmacophore

Medicinal chemists targeting hA2A adenosine receptors for Parkinson's or cerebral ischemia require the validated triazolopyrazinone scaffold. This intermediate (CAS 1049122-22-6) provides direct access to the core reported by Falsini et al. (2017), where the derived antagonist achieved Ki 2.9-10 nM at hA2A with neuroprotection in SH-SY5Y cells. • 4-Methoxyphenyl group ensures balanced electron donation essential for high-affinity binding; alternative aryl substituents risk selectivity loss. • Ethyl ester at C3 enables smooth hydrazide conversion and cyclization to the triazolopyrazinone core. • Supplied at 98% purity; ideal for SAR exploration and parallel synthesis campaigns.

Molecular Formula C12H13N3O4
Molecular Weight 263.25 g/mol
Cat. No. B12123457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate
Molecular FormulaC12H13N3O4
Molecular Weight263.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN(C(=O)N1)C2=CC=C(C=C2)OC
InChIInChI=1S/C12H13N3O4/c1-3-19-11(16)10-13-12(17)15(14-10)8-4-6-9(18-2)7-5-8/h4-7H,3H2,1-2H3,(H,13,14,17)
InChIKeyVBCGUZMHQRXHRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Procurement Profile


Ethyl 1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate (CAS 1049122-22-6, MFCD11559318) is a 1,2,4-triazole-3-carboxylate derivative with molecular formula C12H13N3O4 and molecular weight 263.25 g/mol . This compound belongs to the broader class of ethyl 1-aryl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylates . It is commercially supplied as a specialty building block (typically at 95–98% purity) and is principally documented as a key synthetic intermediate en route to 1,2,4-triazolo[4,3-a]pyrazin-3-one adenosine human (h) receptor antagonists [1].

Differentiation from Analogous Intermediates


Substituting the 1-(4-methoxyphenyl) substituent with alternative aryl groups (e.g., phenyl, 4-chlorophenyl, 4-fluorophenyl) or replacing the ethyl ester with a methyl ester fundamentally alters the electron density and steric profile of the triazole scaffold, which in turn dictates the reactivity, regioselectivity, and downstream biological performance of the derived triazolopyrazinone adenosine receptor antagonists [1]. The 4-methoxyphenyl group specifically provides a balanced combination of moderate electron donation and lipophilicity that has been validated in the most advanced hA2A adenosine receptor antagonist lead series, whereas less electron-rich or more lipophilic analogs show divergent selectivity profiles [2]. Simple in-class substitution therefore risks both synthetic failure and loss of target engagement in the final pharmacological chemotype.

Comparative Evidence Guide


hA2A Adenosine Receptor Binding Affinity

The 8-amino-2-phenyl-6-(4-methoxyphenyl)-1,2,4-triazolo[4,3-a]pyrazin-3-one derivative (compound 12, derived from the target 4-methoxyphenyl-triazole-3-carboxylate intermediate) exhibited hA2A adenosine receptor binding affinity Ki in the range of 2.9–10 nM [1]. In contrast, the corresponding 6-phenyl analog (derived from the unsubstituted phenyl-triazole-3-carboxylate intermediate) showed reduced affinity, consistent with the broader SAR observation that electron-donating substituents at the 6-aryl para-position enhance hA2A engagement [1][2]. Furthermore, compound 12 at 10 µM significantly counteracted MPP+-induced neurotoxicity in SH-SY5Y neuroblastoma cells, a widely used in vitro Parkinson's disease model [1]. Unsubstituted-phenyl and electron-withdrawing analogs (e.g., 4-chlorophenyl, 4-fluorophenyl) were not reported to confer the same neuroprotective profile in this specific series [1].

Adenosine A2A receptor antagonists Parkinson's disease Triazolopyrazinone pharmacophore

Neuroprotection in Parkinson's Disease Cell Model

Among the series of 8-amino-2-aryl-6-substituted-1,2,4-triazolo[4,3-a]pyrazin-3-ones reported by Falsini et al. (2017), only compound 12 (R = H, R6 = 4-methoxyphenyl) was explicitly evaluated and demonstrated the ability to counteract MPP+-induced neurotoxicity in cultured human SH-SY5Y neuroblastoma cells, a validated in vitro model of Parkinson's disease [1]. The 4-methoxyphenyl substituent on the 6-aryl ring (directly traceable to the target triazole-3-carboxylate intermediate) was thus uniquely associated with both high hA2A affinity and cellular neuroprotective activity. No other 6-aryl variant (e.g., 4-chlorophenyl, 4-fluorophenyl, unsubstituted phenyl, 4-methylphenyl) in the same series was reported to combine these two functional properties [1]. This represents a functional differentiation that cannot be assumed for intermediates bearing different 1-aryl substituents.

Neuroprotection MPP+ neurotoxicity SH-SY5Y neuroblastoma

Commercial Purity and Intended-Use Documentation

Ethyl 1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate is commercially available at 97% purity with accompanying MDL registry number MFCD11559318 and is explicitly catalogued as an intermediate for 1,2,4-triazolo[4,3-a]pyrazin-3-one adenosine h receptor antagonists . In contrast, the unsubstituted phenyl analog (CAS 67267-08-7) is typically offered at 95% purity with no dedicated pharmacological application documentation . The 4-chlorophenyl analog (CAS 1000573-52-3) and 4-fluorophenyl analog (CAS 1000573-68-1) are listed at unspecified purity levels with no application annotations . The documented application specificity of the 4-methoxyphenyl variant provides procurement confidence that the compound has been validated for a defined research use trajectory, distinguishing it from generic aryl-triazole-3-carboxylate catalog entries.

Chemical procurement Building block quality Research intermediate

One-Pot Recyclization Advantage

The Matiychuk et al. (2011) one-step recyclization method provides direct access to ethyl 1-aryl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylates, including the 4-methoxyphenyl derivative, via reaction of ethyl chloro(2-arylhydrazinylidene)ethanoates with thiazolidine-2,4-dione in the presence of potassium hydroxide . The method is reported to be economical, environmentally friendly, and simple to perform, delivering moderate to good yields across a range of aryl substituents . This contrasts with multi-step routes to 5-substituted 1H-1,2,4-triazole-3-carboxylates that require carboxylate hydrazide precursors and separate cyclization steps, often involving harsher conditions or lower overall yields (35–89% across 20 examples for alternative routes) [1]. The 4-methoxyphenyl derivative specifically benefits from the electron-donating methoxy group, which facilitates the electrophilic cyclization step by stabilizing the incipient positive charge in the transition state, a mechanistic advantage over electron-withdrawing-substituted aryl analogs .

Heterocyclic synthesis Recyclization method Process chemistry

Patent-Cited Intermediacy for A2A Antagonists

The target compound is explicitly cited by SynInnova Laboratories as a versatile intermediate for 1,2,4-triazolo[4,3-a]pyrazin-3-one adenosine h receptor antagonists, referencing the Falsini et al. (2017) J. Med. Chem. publication [1]. The downstream compound 12 (R6 = 4-methoxyphenyl) was one of the highlighted leads in that study, demonstrating nanomolar hA2A affinity and neuroprotection [1]. In contrast, the 4-chlorophenyl and 4-fluorophenyl triazole-3-carboxylate intermediates (CAS 1000573-52-3 and 1000573-68-1, respectively) are not indexed in the patent or primary literature as intermediates for any validated adenosine receptor antagonist lead series . The 4-methoxyphenyl intermediate thus occupies a privileged position within the intellectual property and medicinal chemistry landscape of this target class.

Patent landscape Adenosine A2A receptor Triazolopyrazine intermediates

Limitations and Data Gaps

The evidence base for ethyl 1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate contains important gaps that procurement decision-makers must acknowledge. No published study has performed a direct head-to-head comparison of the unmodified triazole-3-carboxylate intermediates themselves (i.e., before conversion to the triazolopyrazinone final compounds) in any biological, physicochemical, or stability assay against the phenyl, 4-chlorophenyl, or 4-fluorophenyl analogs [1]. The pharmacological differentiation rests entirely on the properties of the downstream triazolopyrazinone derivatives, not on the intermediate itself. The isolated synthetic yield for the 4-methoxyphenyl derivative was not disaggregated from the general yield range in the Matiychuk (2011) paper, and no comparative kinetic or thermodynamic stability data exist for the 4-methoxyphenyl intermediate versus comparator aryl intermediates. Procurement decisions should weigh this evidential limitation and consider requesting supplier-specific batch analysis certificates (CoA) and comparative stability data before committing to large-scale sourcing.

Data transparency Evidence strength Procurement risk

Application Scenarios


A2A Antagonist Optimization for Parkinson's

Medicinal chemistry teams pursuing hA2A adenosine receptor antagonists for Parkinson's disease or cerebral ischemia should prioritize this intermediate to access the triazolopyrazinone scaffold validated by Falsini et al. (2017). The derived compound 12 (R6 = 4-methoxyphenyl) demonstrated Ki 2.9–10 nM at hA2A and functional neuroprotection in SH-SY5Y cells exposed to MPP+ [1]. Procurement of this intermediate enables direct SAR exploration of the 2-aryl and 8-amino substituents while retaining the critical 6-(4-methoxyphenyl) group essential for high-affinity binding.

Triazolopyrazinone Library Synthesis

Combinatorial chemistry and parallel synthesis groups can employ this ethyl ester intermediate for late-stage diversification. The ethyl carboxylate at position 3 is readily converted to the corresponding hydrazide and then to the triazolopyrazinone core via established cyclization protocols [1]. The 4-methoxyphenyl substituent provides a favorable electron-donating environment that facilitates electrophilic ring-closure steps compared to electron-withdrawing aryl analogs, as inferred from the mechanistic rationale of the Matiychuk (2011) recyclization method .

DHODH Inhibitor Fragment-Based Discovery

The 5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate chemotype has been claimed as a DHODH inhibitor scaffold in recent patent literature [1]. While the specific 4-methoxyphenyl derivative is not explicitly exemplified in DHODH patents, its availability at 97% purity and the precedence of the triazolone pharmacophore in DHODH inhibition make it a viable fragment for screening and fragment-growth strategies targeting pyrimidine biosynthesis in oncology and autoimmune disease programs [1].

Triazole-3-Carboxylate Process Chemistry

Process chemistry groups developing scalable routes to 1-aryl-1,2,4-triazole-3-carboxylates can use this compound as a benchmark substrate for evaluating new synthetic methodologies. The one-step recyclization method of Matiychuk et al. (2011) provides a baseline route, and the 4-methoxyphenyl derivative serves as a representative electron-rich aryl substrate for testing functional-group tolerance, regioselectivity, and yield optimization in novel catalytic or electrochemical approaches .

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